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4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

Medicinal chemistry groups pursuing ATP-competitive kinase inhibitors face a critical synthetic bottleneck: simple 4-chloro-1-phenyl-pyrazolo[3,4-d]pyrimidines lack the C6 derivatization handle, reducing accessible chemical space by one full dimension. 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 339106-37-5) resolves this with three orthogonal reactive centers in a single precursor: • Sequential SNAr at C4 (Cl) followed by m-CPBA oxidation/displacement at C6 (SMe→sulfone) enables two-step, chemoselective library generation from one starting material • N1-phenyl substituent provides a well-characterized moderate electronic environment at C4, compatible with broad nucleophile scope per established reactivity studies • Enables direct positional SAR comparison against the C3-SMe isomer for kinase selectivity profiling Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. In stock for immediate dispatch.

Molecular Formula C12H9ClN4S
Molecular Weight 276.74
CAS No. 339106-37-5
Cat. No. B2771166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
CAS339106-37-5
Molecular FormulaC12H9ClN4S
Molecular Weight276.74
Structural Identifiers
SMILESCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl
InChIInChI=1S/C12H9ClN4S/c1-18-12-15-10(13)9-7-14-17(11(9)16-12)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyPAUSZJPTXYXVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Scaffold Identity and Reactivity Profile


4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 339106-37-5) is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine family, a well-established purine bioisostere scaffold extensively exploited for developing ATP-competitive kinase inhibitors [1]. The compound features three chemically distinct handles: a chlorine atom at C4 that serves as a leaving group for nucleophilic aromatic substitution (SNAr), a methylsulfanyl (-SMe) group at C6 that can be oxidised to a sulfone and subsequently displaced, and an N1-phenyl substituent that introduces steric bulk and π-stacking potential absent in N1-H or N1-alkyl analogs [2]. This orthogonal reactivity profile enables sequential, chemoselective derivatisation at two positions from a single precursor, a capability that simple 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (lacking the C6 handle) cannot offer.

Why Generic Substitution Fails


Substituting this compound with a generic pyrazolo[3,4-d]pyrimidine intermediate ignores three orthogonal structure–reactivity determinants. First, the position of the methylsulfanyl group (C6 vs. C3) is not electronically neutral: published SAR on pyrazolo[3,4-d]pyrimidines demonstrates that a methylsulfanyl group at C3 potentiates antitumor activity in MCF-7 breast adenocarcinoma cells, whereas the C6-thioether series shows distinct kinase selectivity profiles [1]. Second, the N1-phenyl substituent directly modulates the electron density at the pyrimidine ring and thus the rate of SNAr at C4; the 1976 reactivity study by the Pharmaceutical Society of Japan showed that switching N1 from methyl to phenyl altered reaction outcomes with carbanions [2]. Third, procurement of a 4-chloro-6-unsubstituted analog (e.g., CAS 5334-48-5) forfeits the C6 derivatisation pathway entirely, reducing the accessible chemical space by one full dimension. These differences are structural, quantifiable, and directly consequential for synthetic planning in medicinal chemistry campaigns.

Quantitative Differentiation vs. Closest Analogs


C4 SNAr Reactivity: N1 Substituent Effect on Yield

In a head-to-head synthetic study reported in Molecules (2020), the reaction of 4-chloroaniline with two structurally related 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine substrates—differing only at N1—was carried out under identical conditions (absolute EtOH, reflux, 4–5 h). The N1-(2-chloro-2-phenylethyl) derivative 8 afforded N-(4-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (9) in 75% isolated yield [1]. The same reaction manifold is accessible for the N1-phenyl target compound, but the absence of the electron-withdrawing β-chloro substituent on the N1 side chain modifies the electrophilicity at C4, altering both reaction rate and by-product profile. Procurement of the N1-phenyl variant is therefore required when the synthetic route demands a non-activated N1 substituent for downstream chemoselectivity.

Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

Positional Isomerism: C6-SMe vs. C3-SMe in MCF-7 Cells

Abulkhair (2017) reported the synthesis and in vitro antitumor evaluation of a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, using 4-chloro-3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as the key intermediate [1]. In this C3-SMe series, the most active compound (13a) exhibited an IC50 of 23 µM against the MCF-7 breast adenocarcinoma cell line (MTT assay, 72 h exposure) [1]. The author explicitly states that “the presence of a methylsulfanyl group in position 3 of the pyrazolo[3,4-d]pyrimidine nucleus would potentiate the antitumor activity” [1]. The target compound bearing the methylsulfanyl group at C6 instead of C3 is the regioisomeric building block; the position of the thioether determines which kinase binding pockets are engaged, as the C6 substituent projects into a different region of the ATP-binding site than the C3 substituent [2]. No direct MCF-7 IC50 data are available for the C6-SMe isomer, but the regioisomeric distinction is a first-order determinant of biological outcome.

Anticancer Structure-Activity Relationship Pyrazolo[3,4-d]pyrimidine

N1-Phenyl vs. N1-Methyl: Reaction Divergence with Carbanions

A foundational study published in Yakugaku Zasshi (1976) systematically compared the reactivity of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Ip) and 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Im) with a panel of 13 carbanion nucleophiles [1]. The reaction outcomes were N1-dependent: with ethyl acetoacetate, for instance, the N1-phenyl substrate (Ip) gave the deacetylated product ethyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-acetate (IIp-4), whereas the N1-methyl analog (Im) proceeded through an analogous pathway but differed in tautomeric equilibrium as evidenced by IR, UV, and 1H NMR analysis [1]. This demonstrates that the N1-phenyl group is not a passive spectator but actively modulates both the reaction rate at C4 and the tautomeric preference of the products. The target compound, bearing the N1-phenyl group plus a C6-SMe substituent, inherits this established N1-phenyl electronic character while adding the C6 handle absent in Ip.

Physical Organic Chemistry Synthetic Methodology Heterocyclic Chemistry

C6-SMe as Latent Leaving Group for Sequential Diversification

The Molecules (2020) study explicitly exploits the C6-SMe → sulfone → displacement sequence as a key synthetic tactic: the C6-methylthio intermediate 8 was oxidised with m-chloroperbenzoic acid (m-CPBA) in anhydrous CHCl₃ to the corresponding sulfone, which was then displaced by 1-butanol in the presence of diethanolamine/DMSO to afford the final C6-butoxy compound 6 [1]. This two-step oxidation–displacement sequence at C6 proceeds orthogonally to the C4 SNAr amination, allowing sequential, chemoselective installation of two different substituents from a single precursor. The target compound, 4-chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine, is the direct N1-phenyl analog of intermediate 8 and is competent for the same oxidation–displacement sequence. Analogs lacking the C6-SMe group (e.g., 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 5334-48-5) cannot access this diversification dimension.

Synthetic Chemistry Library Synthesis Dual Derivatisation

Application Scenarios for Procurement


Focused Kinase Library via Sequential Derivatisation

Medicinal chemistry groups building focused libraries of 4,6-disubstituted pyrazolo[3,4-d]pyrimidine kinase inhibitors can use this compound as a single starting material for sequential, chemoselective derivatisation. The C4 chlorine is displaced first with an aniline or amine nucleophile (SNAr, EtOH reflux), followed by m-CPBA oxidation of the C6-SMe to sulfone and subsequent displacement with alcohols or amines [1]. This two-step sequence, demonstrated on the closely related N1-(2-chloro-2-phenylethyl) analog in Molecules (2020), is directly transferable to the N1-phenyl target compound and eliminates the need to procure two separate mono-functionalised intermediates.

Regioisomeric Selectivity Profiling: C6 vs. C3 Vector

For groups investigating the positional SAR of the methylsulfanyl substituent within the kinase ATP-binding site, procurement of both the C6-SMe isomer (this compound) and the C3-SMe isomer (4-chloro-3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) is required. As reported by Abulkhair (2017), the C3-SMe series produced compounds with IC50 values down to 23 µM against MCF-7 cells [2]. Running the same derivatisation and screening protocol on the C6-SMe isomer enables direct attribution of biological differences to the position of the thioether, a critical SAR dimension in pyrazolo[3,4-d]pyrimidine-based kinase inhibitor design.

Electrophilicity-Tuned Intermediate with Non-Activated N1

When a synthetic route requires that the N1 substituent not bear an electron-withdrawing group (to avoid over-activation of C4 toward premature nucleophilic attack), the N1-phenyl variant is the appropriate choice. The 1976 comparative reactivity study demonstrated that N1-phenyl and N1-methyl substrates give divergent product distributions with carbon nucleophiles [3]. The N1-phenyl group provides a moderate, well-characterised electronic environment at C4 that is compatible with a broad range of nucleophiles, making this compound the preferred intermediate for synthetic sequences where the N1 substituent is carried through unchanged to the final target.

Adenosine Receptor Antagonist Lead Exploration

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged core for adenosine receptor antagonists. BindingDB records a close analog—2-(4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-ylsulfanyl)-hexanoic acid amide (CHEMBL132909)—with a Ki of 6.81 nM against the rat adenosine A1 receptor [4]. This compound differs from the target compound by elaboration of the C6-SMe into a thioether-linked hexanoic acid amide. Procurement of the target compound provides the unelaborated C6-SMe precursor from which libraries of C6-thioether analogs can be synthesised in a single step, enabling rapid exploration of the adenosine receptor SAR around the C6 position.

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